molecular formula C9H14F3NO5 B3303283 N-(tert-Butoxycarbonyl)-4,4,4-trifluoro-L-threonine CAS No. 920314-22-3

N-(tert-Butoxycarbonyl)-4,4,4-trifluoro-L-threonine

Cat. No.: B3303283
CAS No.: 920314-22-3
M. Wt: 273.21 g/mol
InChI Key: GZYYVNMZOFVOCW-WHFBIAKZSA-N
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Description

N-(tert-Butoxycarbonyl)-4,4,4-trifluoro-L-threonine: is a compound used in organic synthesis, particularly in the protection of amino groups. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, providing stability against nucleophilic reagents, hydrogenolysis, and base hydrolysis . The trifluoro group adds unique properties to the compound, making it useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-Butoxycarbonyl)-4,4,4-trifluoro-L-threonine typically involves the reaction of 4,4,4-trifluoro-L-threonine with di-tert-butyl dicarbonate (Boc2O) under basic conditions. The reaction can be carried out in various solvents such as tetrahydrofuran (THF) or acetonitrile, often in the presence of a base like sodium hydroxide or 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes using flow microreactor systems. These systems offer efficiency, versatility, and sustainability compared to traditional batch processes .

Mechanism of Action

The mechanism of action for N-(tert-Butoxycarbonyl)-4,4,4-trifluoro-L-threonine primarily involves its role as a protecting group. The Boc group provides stability to the amino group during chemical reactions, preventing unwanted side reactions. The trifluoro group can influence the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

  • N-(tert-Butoxycarbonyl)-L-threonine
  • N-(tert-Butoxycarbonyl)-4,4,4-trifluoro-L-phenylalanine
  • N-(tert-Butoxycarbonyl)-L-serine

Comparison: N-(tert-Butoxycarbonyl)-4,4,4-trifluoro-L-threonine is unique due to the presence of the trifluoro group, which imparts distinct chemical properties compared to other Boc-protected amino acids. This makes it particularly useful in reactions requiring high reactivity and selectivity .

Properties

IUPAC Name

(2S,3S)-4,4,4-trifluoro-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3NO5/c1-8(2,3)18-7(17)13-4(6(15)16)5(14)9(10,11)12/h4-5,14H,1-3H3,(H,13,17)(H,15,16)/t4-,5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYYVNMZOFVOCW-WHFBIAKZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(C(F)(F)F)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]([C@@H](C(F)(F)F)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60843011
Record name N-(tert-Butoxycarbonyl)-4,4,4-trifluoro-L-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60843011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920314-22-3
Record name N-(tert-Butoxycarbonyl)-4,4,4-trifluoro-L-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60843011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(tert-Butoxycarbonyl)-4,4,4-trifluoro-L-threonine
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N-(tert-Butoxycarbonyl)-4,4,4-trifluoro-L-threonine
Reactant of Route 3
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N-(tert-Butoxycarbonyl)-4,4,4-trifluoro-L-threonine
Reactant of Route 4
N-(tert-Butoxycarbonyl)-4,4,4-trifluoro-L-threonine
Reactant of Route 5
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N-(tert-Butoxycarbonyl)-4,4,4-trifluoro-L-threonine
Reactant of Route 6
N-(tert-Butoxycarbonyl)-4,4,4-trifluoro-L-threonine

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